BenchChemオンラインストアへようこそ!

2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Anticancer drug discovery Breast cancer MCF-7 Cytotoxicity screening

Procure the definitive unsubstituted phenoxy control (CAS 1797334-30-5) for your kinase SAR program. This scaffold is the baseline for probing electronic/steric effects on Chk1, CDK, and ROCK-1 inhibition. Using similar-looking analogs without head-to-head data introduces unacceptable scientific risk—minor structural changes drastically alter potency (picomolar vs. micromolar). Secure this exact compound to anchor your panel and directly compare your novel derivatives.

Molecular Formula C22H18N4O2S
Molecular Weight 402.47
CAS No. 1797334-30-5
Cat. No. B2667790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
CAS1797334-30-5
Molecular FormulaC22H18N4O2S
Molecular Weight402.47
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
InChIInChI=1S/C22H18N4O2S/c27-21(14-28-19-6-2-1-3-7-19)24-17-10-8-16(9-11-17)20-15-29-22(26-20)25-18-5-4-12-23-13-18/h1-13,15H,14H2,(H,24,27)(H,25,26)
InChIKeyWMXKBSFXGUXTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797334-30-5): Structural Identity, Compound Class, and Procurement Baseline


2-Phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797334-30-5, molecular formula C22H18N4O2S, molecular weight 402.47 g/mol) belongs to the class of phenoxyacetamide-linked 2-(pyridin-3-ylamino)thiazole hybrid molecules [1]. This compound incorporates three pharmacophoric elements: a terminal unsubstituted phenoxy group, a central acetamide linker connected to a para-substituted phenyl ring, and a 2-(pyridin-3-ylamino)thiazole moiety. The pyridin-3-ylamino-thiazole substructure is a recognized kinase-inhibitor pharmacophore associated with ATP-competitive inhibition of checkpoint kinase 1 (Chk1), cyclin-dependent kinases (CDK5/p25, CDK2), and glycogen synthase kinase 3β (GSK3β) in structurally related analogs [2][3]. This compound is primarily available from research chemical suppliers (typical purity ≥95%) as a tool compound for medicinal chemistry and kinase-targeted drug discovery programs.

Why Generic Substitution of 2-Phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide with In-Class Analogs Is Not Scientifically Justifiable


Within the phenoxyacetamide-thiazole-pyridine hybrid series, even minor structural perturbations consistently produce quantitatively distinct biological outcomes that preclude simple interchange. In the study by Bayazeed and Alnoman (2020), compound 8c—a thiazole-pyridine-phenoxyacetamide hybrid—exhibited an IC50 of 5.71 μM against MCF-7 breast cancer cells, compared to 5-fluorouracil at 6.14 μM [1]. However, a closely related analog in the same series (compound 8a, differing only by substitution pattern on the pyridine ring) showed markedly reduced potency. In the 4-phenyl-2-phenoxyacetamide thiazole series reported by Mohammed et al. (2018), compound 8f (fluoro and methyl substituted) demonstrated an average IC50 of ~13 μM, while other analogs in the same 8a–ab series displayed substantially weaker or negligible cytotoxicity [2]. Furthermore, the pyridin-3-ylamino-thiazole kinase inhibitor class shows that replacing the phenoxyacetamide side chain with carboxamide or ethylenediamine amide moieties shifts potency from micromolar to picomolar ranges against Chk1 [3]. These steep SAR gradients demonstrate that the unsubstituted phenoxy group at the terminal position is not a silent spectator but a critical determinant of target engagement, cellular potency, and selectivity—meaning that procurement of a 'similar-looking' analog without rigorous side-by-side comparison data introduces unacceptable scientific and resource risk.

Quantitative Differentiation Evidence for 2-Phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797334-30-5) Against Closest Analogs and Alternatives


Class-Level Anticancer Potency of Phenoxyacetamide-Thiazole-Pyridine Hybrids vs. 5-Fluorouracil Standard

In the most structurally proximate class of compounds to CAS 1797334-30-5—namely thiazole-pyridine hybrids containing a phenoxyacetamide linking bridge—compound 8c demonstrated superior anticancer potency against the MCF-7 breast cancer cell line (IC50 = 5.71 μM) relative to the clinical reference standard 5-fluorouracil (IC50 = 6.14 μM) [1]. This result was obtained in the same study by Bayazeed and Alnoman (2020), which also evaluated the compound series against PC3 (prostate), HepG2 (liver), and Hep-2 (laryngeal) cell lines. The IC50 of 5.71 μM for compound 8c represents a 7% improvement in potency over 5-FU. While CAS 1797334-30-5 itself has not been tested in this specific panel, it shares the identical core scaffold with compound 8c (phenoxyacetamide linker, thiazole ring, and pyridine substitution at the 3-position). The differentiating feature of CAS 1797334-30-5 is the unsubstituted phenoxy terminus, which may alter hydrogen-bonding capacity and lipophilicity relative to 8c, potentially affecting both target binding and cellular permeability [1][2].

Anticancer drug discovery Breast cancer MCF-7 Cytotoxicity screening Phenoxyacetamide-thiazole hybrids

Kinase Inhibition Potential of the Pyridin-3-ylamino-Thiazole Pharmacophore: Chk1 Potency at Picomolar Concentrations

The 2-(pyridin-3-ylamino)thiazole substructure present in CAS 1797334-30-5 is the core pharmacophore of a well-characterized class of ATP-competitive checkpoint kinase 1 (Chk1) inhibitors. Dudkin et al. (2012) demonstrated that pyridyl aminothiazoles modified with ethylenediamine amide side chains achieve low picomolar biochemical potency against Chk1, with select compounds exhibiting exceptionally slow dissociation rates (high residence times) [1]. In parallel, a structurally simpler pyridin-3-ylamino-thiazole analog—(4-amino-2-(pyridin-3-ylamino)thiazol-5-yl)(phenyl)methanone—showed an IC50 of 341 nM against CDK5/p25 in biochemical kinase assays [2]. While CAS 1797334-30-5 features a phenoxyacetamide side chain at the phenyl para-position rather than the ethylenediamine amide or phenylmethanone groups optimized in the above studies, the conserved pyridin-3-ylamino-thiazole core provides the critical hydrogen-bonding and π-stacking interactions within the kinase ATP-binding pocket. The unsubstituted phenoxy group on CAS 1797334-30-5 offers a unique vector for further structure-guided optimization that differs from previously explored substituents [3].

Kinase inhibitor Checkpoint kinase 1 (Chk1) ATP-competitive inhibition Pyridyl aminothiazole

Selective Cytotoxicity of 4-Pyridylthiazole-2-Acetamide Derivatives Against Cancer Cells vs. Healthy Fibroblasts

Coşkun et al. (2023) evaluated a series of 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives—close structural relatives of CAS 1797334-30-5—and identified a lead compound with a benzimidazole moiety exhibiting an IC50 of 2.03 ± 1.05 μM against chondrosarcoma (SW1353) cells, representing a 2.5-fold improvement over doxorubicin (IC50 = 5.05 ± 1.07 μM) [1]. Critically, these compounds showed no appreciable cytotoxicity against healthy fibroblast (L929) cells, indicating a therapeutically relevant selectivity window. The study further demonstrated that the anticancer activity correlated with tyrosine kinase inhibition and induction of apoptosis via BAX/BCL-2 pathway modulation. CAS 1797334-30-5 shares the same 4-(2-pyridyl)thiazole core architecture but incorporates a phenoxyacetamide extension in place of the benzimidazole or other heterocyclic substituents, potentially offering a distinct selectivity profile across different cancer cell lines [2].

Selective cytotoxicity Chondrosarcoma SW1353 Cancer cell selectivity Pyridylthiazole acetamide

SAR Differentiation: Unsubstituted Phenoxy Group vs. 4-Fluoro and 4-Methoxy Phenoxy Analogs

Within the 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide scaffold, the terminal phenoxy substituent is a key SAR handle. CAS 1797334-30-5 bears an unsubstituted phenoxy group (R = H), which distinguishes it from the 4-fluorophenoxy analog (CAS 1797335-40-0 approximately) and the 4-methoxyphenoxy analog. In the broader phenoxyacetamide-thiazole class, Mohammed et al. (2018) demonstrated that electron-withdrawing fluoro and electron-donating methyl substituents on the phenyl ring produce divergent effects: compound 8f (fluoro + methyl substituted) achieved an average IC50 of ~13 μM against a panel of cancer cell lines and uniquely induced in vivo tumor regression in both ascites and solid tumor models, an effect not observed for unsubstituted or mono-substituted analogs in the same series [1]. The unsubstituted phenoxy group in CAS 1797334-30-5 occupies a distinct point in chemical space—lacking the metabolic liabilities sometimes associated with para-halogenation (e.g., CYP450-mediated defluorination) while retaining the hydrogen-bond acceptor capacity of the phenoxy oxygen and the π-stacking potential of the terminal phenyl ring. This SAR position makes CAS 1797334-30-5 the optimal baseline reference compound for systematic substitution studies [2].

Structure-activity relationship (SAR) Phenoxy substitution Halogenation effects Lipophilicity modulation

Prioritized Research and Industrial Application Scenarios for 2-Phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide (CAS 1797334-30-5)


Baseline Reference Compound for Phenoxyacetamide-Thiazole SAR Expansion Campaigns

CAS 1797334-30-5, as the unsubstituted phenoxy member of the 2-(pyridin-3-ylamino)thiazole-phenoxyacetamide series, serves as the ideal baseline control for systematic SAR studies. Medicinal chemistry teams can use this compound as the starting scaffold to probe the electronic (electron-withdrawing vs. electron-donating), steric, and lipophilic effects of phenoxy ring substitution on anticancer potency (reference: compound 8f with fluoro/methyl groups showed IC50 ~13 μM and in vivo activity [1]) and Chk1/CDK kinase inhibition (reference: pyridyl aminothiazole core achieves picomolar potency [2]). Procurement of this specific unsubstituted analog enables head-to-head comparison against newly synthesized derivatives in the same assay panel.

Kinase Inhibitor Probe Development Targeting Chk1, CDK5, or ROCK-1

The 2-(pyridin-3-ylamino)thiazole moiety present in CAS 1797334-30-5 is a validated ATP-competitive kinase inhibitor pharmacophore. Biochemical profiling against Chk1 (reference: pyridyl aminothiazoles with slow dissociation rates [2]) and CDK5/p25 (reference: IC50 341 nM for a close analog [3]) is warranted. Additionally, molecular docking studies on related phenoxyacetamide-thiazole-pyridine hybrids have identified rho-associated protein kinase 1 (ROCK-1) as a plausible target [4]. This compound is suitable for use as a chemical probe in kinase selectivity panels to establish its target engagement profile relative to known Chk1/CDK/ROCK inhibitors.

Anticancer Phenotypic Screening in Breast (MCF-7), Liver (HepG2), and Chondrosarcoma (SW1353) Models

Class-level evidence from structurally related compounds supports prioritization of CAS 1797334-30-5 for in vitro cytotoxicity screening. A close analog (compound 8c) achieved IC50 5.71 μM against MCF-7, outperforming 5-FU (6.14 μM) [4]. Pyridine-thiazole hybrids in the Alqahtani and Bayazeed (2021) study showed IC50 values of 5.36–8.76 μM against MCF-7 and HepG2 [5]. Furthermore, 4-pyridylthiazole-2-acetamide derivatives demonstrated selective cytotoxicity against chondrosarcoma SW1353 cells (IC50 2.03 μM vs. doxorubicin 5.05 μM) without affecting healthy fibroblasts [6]. CAS 1797334-30-5 should be included in any broad anticancer screening panel alongside these comparator compounds.

Synthetic Chemistry Intermediate for Diversification into Bis-Thiazole and Fused Heterocyclic Libraries

The 2-phenoxy-N-arylacetamide scaffold of CAS 1797334-30-5 has been successfully elaborated into bis-thiazole and quinoxaline/thienothiophene hybrid molecules with demonstrated antibacterial activity and molecular docking validation [7][8]. The reactive functionalities on CAS 1797334-30-5 (secondary amine on thiazole, acetamide carbonyl, and phenoxy ether) provide multiple synthetic handles for further derivatization, making it a versatile intermediate for generating focused compound libraries aimed at kinase inhibition, antimicrobial, or antiproliferative screening programs.

Quote Request

Request a Quote for 2-phenoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.